Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Beschreibung

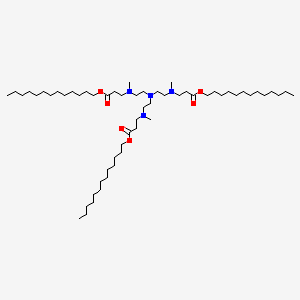

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a synthetic amphiphilic compound characterized by a central propanoate ester backbone substituted with an ethyl(methyl)amine group at the 3-position and three N-tridecyl chains. Its structure imparts unique surfactant properties, enabling applications in drug delivery systems, emulsification, and biomembrane studies . The branched tertiary amine group enhances solubility in both polar and nonpolar media, while the long alkyl chains (C13) contribute to hydrophobic interactions with lipid bilayers, improving cellular uptake efficiency in gene transfection and pharmaceutical formulations .

Eigenschaften

Molekularformel |

C57H114N4O6 |

|---|---|

Molekulargewicht |

951.5 g/mol |

IUPAC-Name |

tridecyl 3-[2-[bis[2-[methyl-(3-oxo-3-tridecoxypropyl)amino]ethyl]amino]ethyl-methylamino]propanoate |

InChI |

InChI=1S/C57H114N4O6/c1-7-10-13-16-19-22-25-28-31-34-37-52-65-55(62)40-43-58(4)46-49-61(50-47-59(5)44-41-56(63)66-53-38-35-32-29-26-23-20-17-14-11-8-2)51-48-60(6)45-42-57(64)67-54-39-36-33-30-27-24-21-18-15-12-9-3/h7-54H2,1-6H3 |

InChI-Schlüssel |

FXFXNAQYPHPPBV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCOC(=O)CCN(C)CCN(CCN(C)CCC(=O)OCCCCCCCCCCCCC)CCN(C)CCC(=O)OCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is prepared by the conjugate addition of alkylamines to acrylates. The reaction involves the addition of an alkylamine to an acrylate under controlled conditions to form the desired lipid compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to form reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lipid derivatives, while reduction may produce reduced lipid forms .

Wissenschaftliche Forschungsanwendungen

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in the delivery of polynucleotides such as siRNA for gene silencing and other genetic studies.

Medicine: Utilized in drug delivery systems to enhance the delivery and efficacy of therapeutic agents.

Industry: Applied in the formulation of biodegradable materials and other industrial applications

Wirkmechanismus

The mechanism of action of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate involves its ability to form lipid nanoparticles that can encapsulate and deliver polynucleotides such as siRNA. These lipid nanoparticles facilitate the uptake of siRNA into cells, where it can exert its gene-silencing effects by targeting specific messenger RNA (mRNA) molecules for degradation .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Comparison with Other Amino-Substituted Propanoate Esters

Compounds derived from methyl 3-(substituted amino)propanoate intermediates (e.g., methyl 3-(substituted amino)propanoate intermediates 2(a-h)) share the propanoate-amine backbone but differ in substituents and alkyl chain lengths. For example:

Key Findings :

- The presence of long alkyl chains (C13) in this compound enhances membrane permeability compared to shorter-chain analogs like methyl 3-(dimethylamino)propanoate, which primarily serve as synthetic intermediates .

- Quinoline-containing derivatives exhibit enzyme inhibition but lack surfactant utility due to rigid aromatic systems .

Comparison with Perfluorinated Amino-Propanoate Derivatives

Perfluorinated analogs (e.g., [71463-79-1] and [71463-78-0] ) feature fluorinated alkyl chains and sulfonyl or phosphonic acid groups, contrasting with the hydrocarbon chains of the target compound:

Key Findings :

- Fluorinated compounds exhibit superior chemical resistance but lower biocompatibility due to persistent environmental and biological accumulation risks .

- The hydrocarbon chains of this compound enable safer biomedical applications, though with reduced thermal stability compared to fluorinated analogs .

Comparison with Amino-Propanol Derivatives

Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and its derivatives share tertiary amine groups but replace ester functionalities with hydroxyl groups:

| Compound Name | Functional Group | Applications |

|---|---|---|

| This compound | Ester, tertiary amine | Surfactant, drug delivery |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Hydroxyl, thiophene | Pharmaceutical impurity |

Key Findings :

- Hydroxyl groups in amino-propanols reduce lipid solubility, limiting their utility in membrane penetration compared to the ester-based target compound .

- Thiophene-containing derivatives are primarily monitored as impurities in drug synthesis rather than functional agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.